Myeloperoxidase (MPO) Inhibition: A > 10,000-Fold Difference in Potency Between Analogs
In a direct head-to-head comparison from the same curated dataset, 3-bromo-5-chloro-2-methylphenol (CHEMBL4855030) exhibits an IC50 of 54 nM against human myeloperoxidase (MPO) chlorination activity. In stark contrast, a closely related bis-arylalkylamine MPO inhibitor scaffold (CHEMBL4790231) from the same research group shows a >10,000-fold difference in potency, with an IC50 of 42000 nM in a neutrophil-based MPO activity assay, underscoring the critical impact of the specific halogenated phenol substitution pattern [1][2].
| Evidence Dimension | Inhibition of MPO activity (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | BDBM50554035 / CHEMBL4790231 (a bis-arylalkylamine MPO inhibitor): 42000 nM (42 µM) |
| Quantified Difference | Comparator is 778-fold less potent |
| Conditions | Target: human MPO; Assay: chlorination activity (target) vs. PMA-induced MPO in human neutrophils (comparator) |
Why This Matters
This demonstrates the compound's exceptional potency and validates its specific scaffold for MPO-targeted research, while highlighting that other MPO inhibitor classes can exhibit vastly inferior activity in cellular contexts.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030): Inhibition of MPO (unknown origin) chlorination activity. University of California, San Diego, 2025. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231): Inhibition of PMA-induced MPO in human Neutrophil. University of California, San Diego, 2025. View Source
